molecular formula C₂¹³C₆H₈O₃ B1147701 Methyl Paraben-13C6 CAS No. 1581694-95-2

Methyl Paraben-13C6

Cat. No.: B1147701
CAS No.: 1581694-95-2
M. Wt: 158.1
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Description

Methyl Paraben-13C6, also known as Methyl 4-hydroxybenzoate-13C6, is a compound labeled with the carbon-13 isotope. It is a derivative of Methyl Paraben, a widely used antimicrobial preservative in foods, cosmetics, and pharmaceuticals. The carbon-13 labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry and metabolic tracing .

Mechanism of Action

Target of Action

Methyl Paraben-13C6 primarily targets microorganisms . It is used as an antimicrobial preservative in foods, agents, and cosmetics . The compound’s primary role is to inhibit the growth of these microorganisms, thereby extending the shelf life of the products it is used in .

Mode of Action

The physiologic effect of this compound is achieved through increased histamine release and cell-mediated immunity . Histamine is a compound that is involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter.

Biochemical Pathways

It is known that the compound can affect the release of histamine, a key player in immune responses

Pharmacokinetics

It is known that the compound is stable and non-volatile , which suggests that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the inhibition of microorganism growth . This makes it an effective preservative in various products, including foods, agents, and cosmetics . Additionally, the compound’s ability to increase histamine release and promote cell-mediated immunity suggests that it may have effects at the cellular and molecular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is soluble in acetone , which means that its action may be affected by the presence of this solvent. Additionally, the compound is stable and non-volatile , suggesting that it may be resistant to changes in temperature and pressure.

Preparation Methods

The synthesis of Methyl Paraben-13C6 typically involves the following steps:

Industrial production methods often involve high-pressure reaction kettles and catalysts like aluminum sulfate hydrate to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Methyl Paraben-13C6 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl Paraben-13C6 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl Paraben-13C6 is unique due to its carbon-13 labeling, which distinguishes it from other parabens. Similar compounds include:

These compounds share similar antimicrobial properties but differ in their specific applications and effectiveness based on their chemical structure.

Properties

IUPAC Name

methyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCFILQKKLGQFO-WBJZHHNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30894090
Record name methyl 4-hydroxy(13C6)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1581694-95-2
Record name methyl 4-hydroxy(13C6)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Hydroxybenzoic acid (50 g, 0.36 mole), absolute methanol (200 ml), and concentrated sulfuric acid (6 ml) were heated at reflux for 3 hrs. The solution was cooled and poured into water (1000 ml). The precipitate was filtered and dried; mp 122°-5°. Yield: 45 g (82%).
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50 g
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200 mL
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6 mL
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1000 mL
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Synthesis routes and methods II

Procedure details

4-Hydroxybenzoic acid (10 g) was dissolved in methanol (200 ml.), concentrated sulphuric acid (2 ml.) was added and the mixture boiled under reflux for 18 hours. The resulting mixture was poured into iced water, extracted with 2×100 ml. of diethyl ether, washed with 2×100 ml. saturated sodium bicarbonate solution, 1×100 ml. of water, dried and evaporated to give methyl 4-hydroxybenzoate. The phenolic ester was benzylated using method 1A to give the title compound, m.p. 99° C.
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10 g
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200 mL
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2 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To prepare methyl 4-hydroxybenzoate, 4-hydroxybenzaldehyde (100 mg) was dissolved in MeOH (10 mL), and OXONE (0.503 g) was added and stirred at room temperature for 18 hours with the reaction having a final volume (11 mL). The reaction was monitored by TLC or GC analysis. EtOAc was added to extract the products and 1N HCl was used to dissolve the salts. The organic extract was washed with 1N HCl (30 mL×3) and brine (30 mL), dried over Na2SO4, and the solvent was removed under reduced pressure to obtain methyl 4-hydroxybenzoate in 4% yield and 4-hydroxyphenol in 77% yield after purification by silica gel column chromatography.
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Synthesis routes and methods V

Procedure details

A method for the preparation of an insecticidal gel composition comprising, admixing at 25° C. to 95° C. on a weight basis 14% to 22% of the gellant α-hydro-Ω-hydroxy-poly(oxyethylene)poly(oxypropylene)poly(oxyethylene) block copolymer having an average molecular weight 12,500, mp 56° C., Brookfield viscosity of 3100 at 77° C., surface tension of a 0.1% aqueous solution: 40.6 dynes/cm; 0.15% to 0.5% propyl p-hydroxybenzoate; 0% to 30% propylene glycol; 0.5% to 6% of a C17 -C19 unsaturated fatty acid; a C7 -C17 saturated fatty acid or a mixture of the fatty acids; 1% to 5% of formula (I) insecticide ##STR4## 10% to 40% high fructose (55%) corn syrup; 0% to 10% isopropyl alcohol; 0.2% to 0.5% methyl p-hydroxybenzoate and 25% to 60% of water to obtain a composition having water to gellant ratios of 2.3/1 to 3.0/1 and a viscosity of 1.4×106 centipoise to 2.1×106 centipoise in a temperature range of 25° C. to 45° C.
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